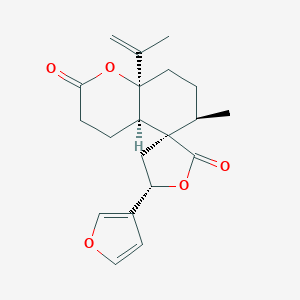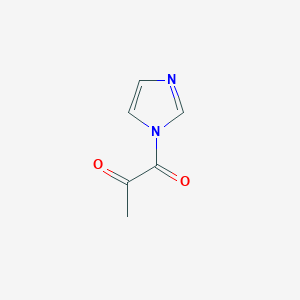![molecular formula C19H30Cl3N3O B034455 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride CAS No. 100427-91-6](/img/structure/B34455.png)
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride, also known as Lu AE58054, is a novel compound that has shown potential in the treatment of cognitive impairment associated with Alzheimer's disease.
作用机制
The exact mechanism of action of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is not fully understood. However, it is believed to work by modulating the activity of several key neurotransmitter systems in the brain, including the cholinergic, glutamatergic, and serotonergic systems. 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to increase the release of acetylcholine, a key neurotransmitter involved in learning and memory, and to enhance the activity of NMDA receptors, which are involved in synaptic plasticity and learning.
生化和生理效应
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to have several biochemical and physiological effects in animal models of Alzheimer's disease. These include improving cognitive function, reducing the formation of amyloid plaques in the brain, and reducing inflammation and oxidative stress.
实验室实验的优点和局限性
One of the main advantages of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 for lab experiments is its ability to improve cognitive function in animal models of Alzheimer's disease. This makes it a valuable tool for studying the underlying mechanisms of cognitive impairment and developing new treatments for Alzheimer's disease. However, one of the limitations of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
未来方向
There are several future directions for the study of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054. One area of research is the development of more potent and selective analogs of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 that may have improved efficacy and fewer side effects. Another area of research is the investigation of the long-term effects of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 on cognitive function and brain health. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 in humans with Alzheimer's disease.
合成方法
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 is synthesized through a multi-step process involving the reaction of several key intermediates. The first step involves the reaction of 3-(4-methylpiperazin-1-yl)propan-1-amine with 2,3-dihydrobenzofuran-5-carboxylic acid to form the corresponding amide. The amide is then reduced to the corresponding amine, which is further reacted with 3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-6-one to form the final product 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054.
科学研究应用
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been extensively studied for its potential use in the treatment of cognitive impairment associated with Alzheimer's disease. In preclinical studies, 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride AE58054 has been shown to have neuroprotective effects and may help to prevent the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
属性
CAS 编号 |
100427-91-6 |
|---|---|
产品名称 |
8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride |
分子式 |
C19H30Cl3N3O |
分子量 |
422.8 g/mol |
IUPAC 名称 |
8-[3-(4-methylpiperazin-1-yl)propyl]-6,7,8,9-tetrahydro-[1]benzofuro[3,2-c]pyridine;trihydrochloride |
InChI |
InChI=1S/C19H27N3O.3ClH/c1-21-9-11-22(12-10-21)8-2-3-15-4-5-18-16(13-15)17-14-20-7-6-19(17)23-18;;;/h6-7,14-15H,2-5,8-13H2,1H3;3*1H |
InChI 键 |
SMDIBDUCMSWCFN-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCCC2CCC3=C(C2)C4=C(O3)C=CN=C4.Cl.Cl.Cl |
规范 SMILES |
CN1CCN(CC1)CCCC2CCC3=C(C2)C4=C(O3)C=CN=C4.Cl.Cl.Cl |
同义词 |
BENZOFURO(3,2-c)PYRIDINE, 1,2,3,4-TETRAHYDRO-2-(3-(4-METHYL-1-PIPERAZI NYL)PROPYL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)


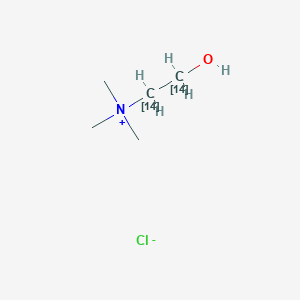



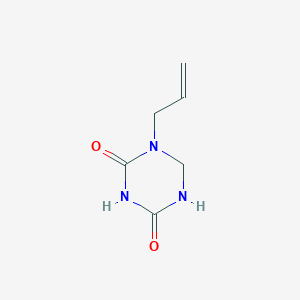
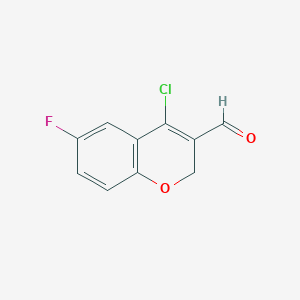
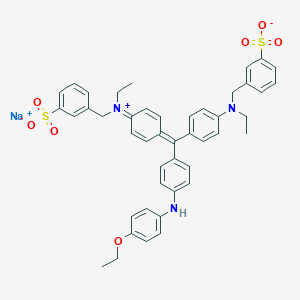
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
